Potent and Selective Cholesterol Esterase Inhibition with Defined IC₅₀ (11.6 μM)
DEUP is a selective, potent cholesterol esterase inhibitor with an IC₅₀ of 11.6 μM . In a head-to-head mechanistic study, DEUP was shown to inhibit steroidogenesis in MA-10 Leydig tumor cells at lower concentrations and to a greater extent than could be explained by simple inhibition of the ester hydrolase enzyme, indicating a unique downstream effect on cholesterol transport [1]. Unlike generic lipase inhibitors, DEUP does not inhibit protein kinase A (PKA) activity in vitro [2].
| Evidence Dimension | Cholesterol esterase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 11.6 μM |
| Comparator Or Baseline | Baseline: No inhibition of protein kinase A (PKA) activity at tested concentrations; comparator: 22-hydroxycholesterol (bypasses DEUP block, confirming specific cholesterol transport inhibition) |
| Quantified Difference | DEUP inhibits steroidogenesis at lower concentrations than predicted by ester hydrolase inhibition alone; block is readily bypassed by 22-hydroxycholesterol, confirming specific cholesterol transport inhibition [1] |
| Conditions | MA-10 Leydig tumor cells; cAMP-stimulated progesterone synthesis assay |
Why This Matters
This validated IC₅₀ and defined mechanism enable reproducible inhibition of cholesterol esterase without off-target PKA inhibition, critical for dissecting steroidogenic pathways and for high-throughput screening of lipid metabolism modulators.
- [1] Gocze PM, et al. A cholesteryl ester hydrolase inhibitor blocks cholesterol translocation into the mitochondria of MA-10 Leydig tumor cells. Endocrinology. 1992;131(6):2972-8. doi:10.1210/endo.131.6.1332853. View Source
- [2] Choi YS, Stocco DM, Freeman DA. Diethylumbelliferyl phosphate inhibits steroidogenesis by interfering with a long-lived factor acting between protein kinase A activation and induction of the steroidogenic acute regulatory protein (StAR). Eur J Biochem. 1995;234(2):680-5. doi:10.1111/j.1432-1033.1995.680_b.x. View Source
